4-Bromo-2-fluoro-2'-thiomorpholinomethyl benzophenone
Overview
Description
4-Bromo-2-fluoro-2’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17BrFNOS and a molecular weight of 394.3 g/mol It is characterized by the presence of a bromine atom, a fluorine atom, and a thiomorpholine group attached to a benzophenone core
Preparation Methods
The synthesis of 4-Bromo-2-fluoro-2’-thiomorpholinomethyl benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluorobenzene and thiomorpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
4-Bromo-2-fluoro-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including :
Substitution Reactions: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in changes to its functional groups and overall structure.
Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzophenone derivatives.
Scientific Research Applications
4-Bromo-2-fluoro-2’-thiomorpholinomethyl benzophenone has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions and protein-ligand binding.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may be investigated for its effects on various biological targets.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Bromo-2-fluoro-2’-thiomorpholinomethyl benzophenone can be compared with other similar compounds, such as :
4-Bromo-2-fluoro-3’-thiomorpholinomethyl benzophenone: This compound has a similar structure but differs in the position of the thiomorpholine group.
4-Bromo-2-fluoro-4’-thiomorpholinomethyl benzophenone: Another similar compound with a different substitution pattern.
4-Bromo-2-fluoro-2’-morpholinomethyl benzophenone: This compound contains a morpholine group instead of a thiomorpholine group.
The uniqueness of 4-Bromo-2-fluoro-2’-thiomorpholinomethyl benzophenone lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which contribute to its distinct chemical and biological properties.
Biological Activity
4-Bromo-2-fluoro-2'-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17BrFNOS. Its unique structure, characterized by the presence of bromine and fluorine atoms along with a thiomorpholine group, positions it as a significant subject of study in biological research. This article delves into the compound's biological activity, including its potential pharmacological applications, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Weight : 394.3 g/mol
- IUPAC Name : (4-bromo-2-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
- CAS Number : 898782-14-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, influencing pathways related to cell proliferation and apoptosis. The compound may act as a ligand for specific enzymes or receptors, thereby modulating their activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that it inhibits cell proliferation in several cancer cell lines. The following table summarizes the IC50 values observed in different studies:
These findings suggest that this compound exhibits significant cytotoxic effects against human cancer cells, making it a candidate for further development as an anticancer agent.
Mechanisms of Anticancer Activity
The compound's anticancer effects are believed to involve:
- Inhibition of Cell Cycle Progression : Flow cytometry analyses indicated alterations in cell cycle phases upon treatment with the compound, suggesting its role in disrupting normal cell cycle regulation.
- Induction of Apoptosis : Studies have shown that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Study on MCF-7 Cells : A detailed investigation revealed that treatment with this compound led to a significant reduction in viable MCF-7 cells over 72 hours, with a notable decrease in cell viability at concentrations above 10 µM.
- HeLa Cell Line Assessment : Similar results were observed in HeLa cells, where the compound exhibited dose-dependent cytotoxicity, reinforcing its potential as an effective anticancer agent.
Comparative Analysis
When compared to structurally similar compounds, such as 4-Bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone and 4-Bromo-2-fluoro-4'-morpholinomethyl benzophenone, this compound shows distinct biological properties due to its unique substitution pattern. The presence of both bromine and fluorine atoms enhances its reactivity and biological interactions.
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNOS/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKVTRAABJFJMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643834 | |
Record name | (4-Bromo-2-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-14-4 | |
Record name | Methanone, (4-bromo-2-fluorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-2-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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